
2-(3,4-Dimethylphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)propanal is an organic compound with the molecular formula C11H14O It belongs to the class of aromatic aldehydes, characterized by the presence of an aldehyde group (-CHO) attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the oxidation of 2-(3,4-Dimethylphenyl)propanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. This reaction converts the alcohol group (-OH) to an aldehyde group (-CHO).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high purity and minimize by-products.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)propanoic acid
Reduction: 2-(3,4-Dimethylphenyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
2-(3,4-Dimethylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-(3,4-Dimethylphenyl)propanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical pathways and synthetic applications. The compound’s aromatic ring allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards different targets.
類似化合物との比較
2-(3,4-Dimethylphenyl)propanal can be compared with other aromatic aldehydes such as benzaldehyde, 4-methylbenzaldehyde, and 2,4-dimethylbenzaldehyde. While these compounds share similar functional groups, this compound is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and physical properties.
List of Similar Compounds
- Benzaldehyde
- 4-Methylbenzaldehyde
- 2,4-Dimethylbenzaldehyde
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-7,10H,1-3H3 |
InChIキー |
NDBYYXUPCHLAHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopenta[b]indole](/img/structure/B15071945.png)
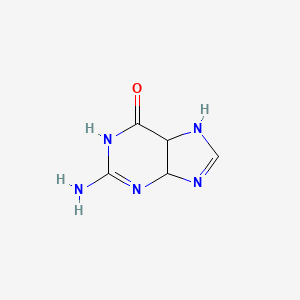

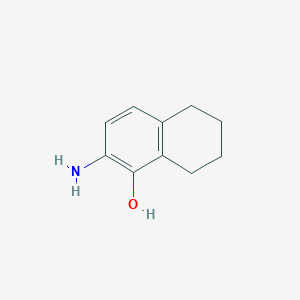
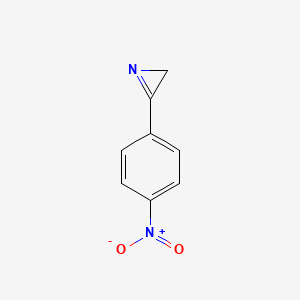
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)

![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

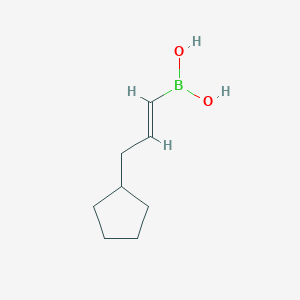
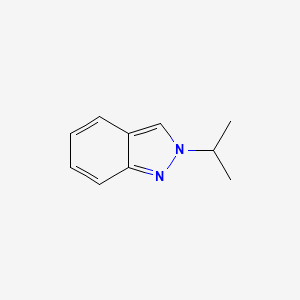
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
